![molecular formula C17H15FN2O2 B2941989 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide CAS No. 2248677-36-1](/img/structure/B2941989.png)
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide, also known as AZD-9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide irreversibly binds to the ATP-binding site of EGFR, inhibiting the phosphorylation of downstream signaling pathways and ultimately leading to cell death. It has a high selectivity for mutant EGFR, sparing wild-type EGFR, which reduces the potential for toxicity.
Biochemical and Physiological Effects
In preclinical studies, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has been shown to significantly reduce tumor growth and increase survival rates in mouse models of NSCLC. In clinical trials, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutated NSCLC.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide is its high selectivity for mutant EGFR, which reduces the potential for toxicity. However, one limitation of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide is that it is only effective against EGFR-mutated NSCLC and is not effective in patients with wild-type EGFR.
Zukünftige Richtungen
For N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide include exploring its potential in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Additionally, further research is needed to determine the optimal dosing and treatment duration of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide to maximize its therapeutic benefits. Finally, the development of resistance to N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide remains a challenge, and efforts to overcome this resistance mechanism are ongoing.
Synthesemethoden
The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-amino-3-methylbenzoic acid to form the intermediate compound, which is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to produce N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide. The synthesis method is highly efficient and yields high purity products.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent activity against EGFR mutations, including the T790M mutation, which is resistant to first and second-generation EGFR TKIs. N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide has also demonstrated a favorable safety profile and has been well-tolerated by patients.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11-3-2-4-12(9-11)16(21)19-15-10-20(17(15)22)14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQMXVRYITZJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.